molecular formula C42H70O35 B11935753 Betadex Sulfobutyl Ether Sodium Salt

Betadex Sulfobutyl Ether Sodium Salt

Cat. No.: B11935753
M. Wt: 1135.0 g/mol
InChI Key: WHGYBXFWUBPSRW-DLQLNTFASA-N
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Description

Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is known for its ability to enhance the solubility and stability of poorly soluble drugs. This compound is widely used as an excipient or formulating agent in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone under basic conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of 1,4-butane sultone. The reaction mixture is then stirred at an elevated temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of sulfobutylether-beta-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Sulfobutylether-beta-cyclodextrin primarily undergoes inclusion complexation reactions. It forms inclusion complexes with various guest molecules, enhancing their solubility and stability. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable chemical structure .

Common Reagents and Conditions

The inclusion complexation reactions of sulfobutylether-beta-cyclodextrin are usually carried out in aqueous solutions at room temperature. Common reagents include the guest molecules that need solubilization, such as poorly soluble drugs .

Major Products Formed

The major products formed from the inclusion complexation reactions are the inclusion complexes themselves. These complexes consist of the guest molecule encapsulated within the hydrophobic cavity of sulfobutylether-beta-cyclodextrin .

Scientific Research Applications

Sulfobutylether-beta-cyclodextrin has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability. This inclusion complexation improves the bioavailability and efficacy of the guest molecule by protecting it from degradation and facilitating its delivery to the target site .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H70O35

Molecular Weight

1135.0 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1

InChI Key

WHGYBXFWUBPSRW-DLQLNTFASA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

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